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Compound Name: 1-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No.: B1333400 Get Quote

An In-depth Technical Guide to 4-(4-Chlorophenyl)pyrrolidin-2-one (CAS: 22518-27-0)

Foreword by the Senior Application Scientist:

This document provides a comprehensive technical overview of 4-(4-Chlorophenyl)pyrrolidin-2-

one. It is intended for researchers, chemists, and quality control professionals engaged in

pharmaceutical development and synthesis. As a key intermediate and a regulated impurity in

the synthesis of Baclofen, a thorough understanding of this compound's properties, synthesis,

and analytical characterization is critical for ensuring drug quality and safety.[1][2][3]

A critical point of clarification: The CAS number 22518-27-0 unequivocally corresponds to 4-(4-

Chlorophenyl)pyrrolidin-2-one, where the chlorophenyl group is attached to the 4th carbon of

the pyrrolidinone ring. This guide will focus exclusively on this structure, also known as

Baclofen Impurity A, not its isomer, 1-(4-Chlorophenyl)-2-pyrrolidinone.[4][5]

In the following sections, we will move beyond simple data recitation. We will explore the

causality behind synthetic strategies, the rationale for specific analytical parameters, and the

interpretation of complex spectroscopic data, providing a robust and practical framework for

working with this important molecule.

Physicochemical and Structural Properties
4-(4-Chlorophenyl)pyrrolidin-2-one is a γ-lactam featuring a chlorophenyl substituent at the C4

position. This structure is fundamental to its chemical behavior and its relationship to Baclofen.
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The pyrrolidinone scaffold itself is a privileged structure in medicinal chemistry, found in

numerous bioactive compounds and FDA-approved drugs, valued for its ability to form

hydrogen bonds and its rigid, three-dimensional shape.[6][7]

Chemical Structure
The molecular structure dictates the compound's reactivity, polarity, and spectroscopic

signature. The lactam functional group contains a hydrogen bond donor (N-H) and acceptor

(C=O), while the chlorophenyl group adds significant hydrophobicity.

4-(4-Chlorophenyl)pyrrolidin-2-one

mol

Click to download full resolution via product page

Caption: Molecular Structure of 4-(4-Chlorophenyl)pyrrolidin-2-one.

Core Properties
The key physicochemical data for this compound are summarized below. This information is

essential for selecting appropriate solvents for synthesis and analysis, as well as for

understanding its stability and handling requirements.
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Property Value Source(s)

CAS Number 22518-27-0 [4][5]

Molecular Formula C₁₀H₁₀ClNO [4][5]

Molecular Weight 195.65 g/mol [2][4]

Appearance
White to light beige crystalline

powder

Melting Point 115-117 °C [4]

Solubility
Slightly soluble in Chloroform,

Ethanol, Methanol
[4]

IUPAC Name
4-(4-chlorophenyl)pyrrolidin-2-

one

Synonyms
Baclofen Impurity A, Baclofen

Lactam
[2][4][5]

Synthesis and Manufacturing Control
While 4-(4-Chlorophenyl)pyrrolidin-2-one is often encountered as a process impurity from the

synthesis of Baclofen, its deliberate synthesis is required for use as a reference standard.[3] A

robust synthetic strategy is crucial. A logical and field-proven approach for constructing 4-aryl-γ-

lactams involves a Michael addition reaction, which excels at forming the key C-C bond at the

4-position.[8][9][10]

Proposed Synthetic Pathway
The following pathway illustrates a reliable method starting from commercially available

materials. The key transformation is the conjugate addition of a nitroalkane anion to an α,β-

unsaturated ester, followed by reduction of the nitro group and subsequent intramolecular

cyclization (lactamization).

Caption: Proposed workflow for the synthesis of 4-(4-Chlorophenyl)pyrrolidin-2-one.

Step-by-Step Synthesis Protocol
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This protocol is a representative procedure based on established chemical principles for the

synthesis of 4-aryl-pyrrolidinones.

Step 1: Michael Addition

To a stirred solution of methyl 4-chlorocinnamate (1.0 eq) and nitromethane (1.5 eq) in a

suitable aprotic solvent (e.g., THF) at 0 °C, add a catalytic amount of a non-nucleophilic base

such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq).

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC

or LC-MS until the starting cinnamate is consumed.

Rationale: The DBU deprotonates nitromethane to form a nucleophilic nitronate anion, which

attacks the electrophilic β-carbon of the cinnamate ester in a classic Michael 1,4-conjugate

addition. This efficiently forms the C3-C4 bond of the final product's backbone.

Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and

extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-(4-

chlorophenyl)-4-nitrobutanoate.

Step 2: Nitro Group Reduction and Lactamization

Dissolve the crude nitroester intermediate from Step 1 in methanol or acetic acid.

Add a catalyst, such as Palladium on carbon (10 wt. %), or a reducing metal like zinc dust.

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (e.g., balloon

or Parr shaker) and stir vigorously at room temperature. If using a reducing metal, slowly add

hydrochloric acid.

Monitor the reaction by TLC or LC-MS. The disappearance of the nitro intermediate and the

appearance of a new, more polar spot (the product) indicates completion.

Rationale: The reduction of the nitro group to a primary amine is the critical step that enables

cyclization. The newly formed amine is now positioned to act as a nucleophile.
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Upon reduction, the primary amine will often spontaneously attack the proximal ester

carbonyl in an intramolecular nucleophilic acyl substitution. Gentle heating may be required

to drive the lactamization to completion, eliminating methanol as a byproduct.

Filter off the catalyst (e.g., through Celite) or the remaining metal. Concentrate the filtrate

under reduced pressure.

Step 3: Purification

The crude 4-(4-Chlorophenyl)pyrrolidin-2-one is typically a solid. Purify it by recrystallization

from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Rationale: Recrystallization is a highly effective method for purifying crystalline solids,

removing soluble impurities and yielding a product with high purity suitable for use as a

reference standard.

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under

vacuum to a constant weight.

Analytical Characterization
Rigorous analytical characterization is mandatory to confirm the identity, purity, and quality of 4-

(4-Chlorophenyl)pyrrolidin-2-one, especially when it serves as a pharmaceutical reference

standard.[3] A multi-technique approach is required.

Caption: Comprehensive analytical workflow for compound characterization.

Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity

of pharmaceutical compounds. For Baclofen and its impurities, reversed-phase methods are

highly effective.[11][12][13]

Protocol: Purity Determination by RP-HPLC

Instrumentation: HPLC system with a UV detector.

Column: Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.
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Rationale: A C18 stationary phase provides excellent hydrophobic retention for the

aromatic ring, while the polar-embedded functional groups in modern C18 columns help to

reduce peak tailing for the polar lactam moiety.

Mobile Phase: Isocratic mixture of aqueous 0.1% Trifluoroacetic Acid (TFA) and Acetonitrile

(ACN) in a 65:35 (v/v) ratio.[11]

Rationale: Acetonitrile serves as the organic modifier to elute the compound. TFA acts as

an ion-pairing agent and acidifies the mobile phase, ensuring sharp, symmetrical peaks by

suppressing the ionization of any residual silanol groups on the column.

Flow Rate: 1.0 mL/min.

Column Temperature: 25-30 °C.

Detection Wavelength: 225 nm or 266 nm.[11]

Rationale: The chlorophenyl chromophore exhibits strong absorbance in this UV region,

providing high sensitivity for detection.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final

concentration of approximately 0.5 mg/mL.

Injection Volume: 10-20 µL.

Analysis: Inject the sample and record the chromatogram for a sufficient time to elute all

potential impurities (e.g., 15-20 minutes). Purity is calculated based on the relative peak area

of the main component compared to the total area of all peaks.

Spectroscopic Characterization
Spectroscopic data provides unambiguous structural confirmation. The expected data, based

on the known structure and analogous compounds, are summarized below.
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Technique Expected Observations

¹H NMR

~7.3 ppm (d, 2H): Aromatic protons ortho to the

chlorine. ~7.2 ppm (d, 2H): Aromatic protons

meta to the chlorine. ~7.5-8.0 ppm (br s, 1H):

Lactam N-H proton. ~3.6-3.8 ppm (m, 1H): C5-H

(proton adjacent to N). ~3.2-3.4 ppm (m, 1H):

C5-H' (proton adjacent to N). ~3.5-3.7 ppm (m,

1H): C4-H (methine proton). ~2.6-2.8 ppm (m,

1H): C3-H (proton adjacent to C=O). ~2.4-2.6

ppm (m, 1H): C3-H' (proton adjacent to C=O).

¹³C NMR

~175-178 ppm: Lactam carbonyl carbon (C2).

~140-142 ppm: Aromatic quaternary carbon

attached to the ring. ~132-134 ppm: Aromatic

quaternary carbon bearing chlorine. ~128-130

ppm: Aromatic C-H carbons. ~48-50 ppm: C5

(CH₂ next to N). ~40-42 ppm: C4 (CH methine).

~38-40 ppm: C3 (CH₂ next to C=O).

FTIR (cm⁻¹)

~3200-3300: N-H stretch (characteristic of

lactam). ~1670-1700: C=O stretch (amide I

band, strong). ~2850-2950: C-H aliphatic

stretches. ~1490, 1590: C=C aromatic ring

stretches. ~1090: C-Cl stretch.

Mass Spec. (LC-MS)

[M+H]⁺ = 196.05: Calculated for C₁₀H₁₁ClNO⁺.

The presence of the chlorine isotope pattern

(³⁵Cl/³⁷Cl) at a ~3:1 ratio for the [M+H]⁺ and

[M+H+2]⁺ peaks (196/198) is a definitive

confirmation. Fragmentation would likely involve

loss of the chlorophenyl group or ring-opening

pathways.

Biological Context and Applications
The primary relevance of 4-(4-Chlorophenyl)pyrrolidin-2-one in drug development is its status

as a process-related impurity and potential degradation product of Baclofen.[1]
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Baclofen Impurity: Baclofen is synthesized from precursors that can, under certain conditions

(e.g., heat), cyclize to form this lactam. Regulatory bodies like the European Pharmacopoeia

(EP) and United States Pharmacopeia (USP) list this compound as a specified impurity

(Impurity A).[2] Therefore, its synthesis as a reference standard is essential for validating

analytical methods designed to quantify its presence in the final Baclofen active

pharmaceutical ingredient (API).[3][14]

Synthetic Intermediate: Beyond its role as an impurity, this compound is a valuable building

block. It has been utilized in the preparation of potential and selective antagonists for the α1A

adrenergic receptor, highlighting its utility in medicinal chemistry research for developing new

therapeutic agents.[4] The pyrrolidinone core provides a rigid scaffold that can be further

functionalized to explore structure-activity relationships.[15]

Safety and Handling
Based on available safety data, 4-(4-Chlorophenyl)pyrrolidin-2-one should be handled with

appropriate precautions in a laboratory setting.

GHS Classification: The compound is classified as acutely toxic if swallowed (GHS06,

Danger).[4] It may also cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat,

and chemical-resistant gloves, should be worn at all times.

Handling: All handling should be performed in a well-ventilated fume hood to avoid inhalation

of the powder. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry place, as recommended for

reference standards.[4][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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